(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 36847-87-7
VCID: VC3979225
InChI: InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
SMILES: C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol

(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid

CAS No.: 36847-87-7

Cat. No.: VC3979225

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid - 36847-87-7

Specification

CAS No. 36847-87-7
Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
IUPAC Name 4-(2-chloroanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
Standard InChI Key YZGAQJUBGHWISG-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)Cl
SMILES C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid, reflects its E-configuration at the α,β-unsaturated double bond. Key identifiers include:

PropertyValueSource
CAS No.36847-87-7
Molecular FormulaC₁₀H₈ClNO₃
Molecular Weight225.63 g/mol
SMILESC1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl
InChI KeyYZGAQJUBGHWISG-UHFFFAOYSA-N

The planar α,β-unsaturated system enables conjugation between the amide and carboxylic acid groups, influencing its reactivity in cyclization and nucleophilic addition reactions .

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via maleic anhydride aminolysis (Figure 1):

  • Aminolysis: Reacting maleic anhydride with 2-chloroaniline in aprotic solvents (e.g., dioxane) at 0–5°C yields the maleamic acid intermediate .

  • Isomerization: The (Z)-isomer initially formed undergoes thermal or photochemical isomerization to the thermodynamically stable (E)-isomer .

Alternative method:

  • Phosphorus oxychloride (POCl₃)-mediated coupling of 2-chloroaniline with maleic acid derivatives under reflux .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Conditions
Maleic anhydride route75–82>980–5°C, 2 hrs
POCl₃-mediated coupling68–7295–97Reflux, 4–6 hrs

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<1 mg/mL at 25°C) .

  • Melting Point: 228–230°C (decomposition observed above 230°C) .

  • pH Sensitivity: The carboxylic acid group deprotonates at pH >4.5, enhancing aqueous solubility but reducing stability .

Table 2: Thermal Properties

PropertyValue
Boiling PointNot reported (decomposes)
Flash Point>250°C
Vapor Pressure1.37 × 10⁻¹⁰ mmHg at 25°C

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for maleimide derivatives, which are critical in:

  • Anticancer agents: Maleimides inhibit kinase enzymes (e.g., BRAF V600E) via covalent binding to cysteine residues .

  • Neurological therapeutics: Derivatives exhibit kynurenine-3-hydroxylase inhibition (IC₅₀ = 12–18 nM), modulating quinolinic acid levels in neurodegenerative diseases .

Polymer Chemistry

The α,β-unsaturated carbonyl group participates in Michael addition reactions, enabling crosslinking in:

  • Thermoset resins: Enhanced mechanical stability in epoxy formulations .

  • Drug-eluting hydrogels: Controlled release via hydrolytic cleavage of the amide bond .

Hazard CategoryGHS CodePrecautions
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 1Use safety goggles
Respiratory ToxicityCategory 3Use fume hood

Recent Advances and Research Directions

Crystal Engineering

Single-crystal X-ray diffraction reveals non-coplanar conformation of the 2-chlorophenyl and maleamic acid groups, stabilizing the lattice via C–H⋯O hydrogen bonds . Hirshfeld surface analysis confirms π-stacking interactions (3.4–3.6 Å) between aromatic rings .

Bioconjugation Strategies

The carboxylic acid group facilitates peptide coupling using carbodiimide reagents (e.g., EDC/NHS), enabling antibody-drug conjugate (ADC) synthesis .

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